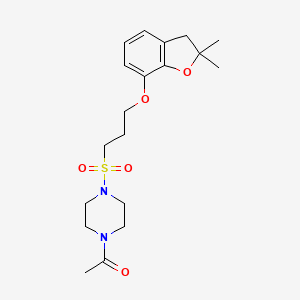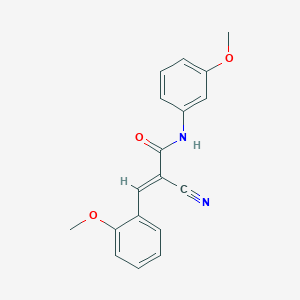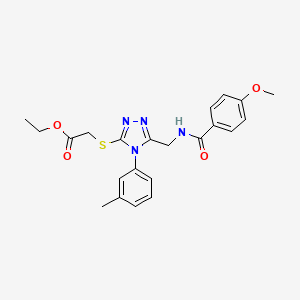
1-(4-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperazin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-(4-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperazin-1-yl)ethanone is a synthetic molecule with a complex chemical structure, incorporating a benzofuran ring, piperazine, and ethanone groups
Mecanismo De Acción
Target of Action
The primary target of this compound is currently unknown. The compound contains a 2,2-dimethyl-2,3-dihydrobenzofuran moiety , which is a type of 1-benzofuran . Benzofuran derivatives have been found to have a wide range of biological and pharmacological applications .
Mode of Action
Benzofuran derivatives have been shown to exhibit good antimicrobial activity when the substituent on the 4-position contained halogens or hydroxyl groups .
Biochemical Pathways
Benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis , suggesting that they may interact with pathways related to cell growth and differentiation.
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent compounds , suggesting that this compound may also have favorable pharmacokinetic properties.
Result of Action
Given the antimicrobial activity of benzofuran derivatives , it is possible that this compound may inhibit the growth of certain microbes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound is generally considered to be air stable
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperazin-1-yl)ethanone generally involves several key steps:
Formation of the Benzofuran Moiety: : The benzofuran ring can be synthesized via cyclization of appropriate precursors, such as ortho-hydroxyarylaldehydes with acetic anhydride.
Attachment of the Ether Linkage: : The benzofuran derivative is then reacted with a propylating agent to introduce the 3-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy group.
Sulfonylation: : The propyl ether derivative is sulfonylated using chlorosulfonic acid or other sulfonylation reagents.
Piperazine Addition: : Finally, the sulfonylated intermediate is reacted with piperazine and acetyl chloride to yield the target compound.
Industrial Production Methods
Industrial production methods typically optimize the synthetic route for scalability and cost-effectiveness. This may involve:
Batch or Continuous Flow Processes: : Depending on the required scale, batch or continuous flow synthesis can be employed.
Catalysis: : The use of catalysts to improve yield and selectivity.
Purification Steps: : Techniques such as crystallization, distillation, or chromatography to ensure the purity of the final product.
Análisis De Reacciones Químicas
1-(4-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperazin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: : This compound can undergo oxidation to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: : Reduction reactions may reduce the ketone group to an alcohol, often using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: : The piperazine ring can participate in nucleophilic substitution reactions, especially at the nitrogen atoms.
Hydrolysis: : The acetyl group is susceptible to hydrolysis under acidic or basic conditions, leading to deacetylation.
Aplicaciones Científicas De Investigación
1-(4-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperazin-1-yl)ethanone has broad applications in various fields:
Chemistry: : Used as a synthetic intermediate for more complex organic molecules.
Biology: : Potential use in studying cellular pathways and receptor binding due to its structural features.
Medicine: : Investigated for its pharmacological properties, including potential use as an anti-inflammatory or anti-cancer agent.
Industry: : Utilized in the development of new materials and chemical products.
Comparación Con Compuestos Similares
1-(4-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperazin-1-yl)ethanone can be compared to similar compounds such as:
Other Piperazine Derivatives: : Differing in the substituents attached to the piperazine ring, which can affect their pharmacological properties.
Benzofuran Analogues: : Variations in the benzofuran structure that impact chemical reactivity and biological activity.
Sulfonamide Compounds: : Sharing the sulfonyl group but differing in other structural elements, influencing their use and effects.
This detailed exploration of this compound highlights its complexity and potential across various scientific domains.
Propiedades
IUPAC Name |
1-[4-[3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]propylsulfonyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O5S/c1-15(22)20-8-10-21(11-9-20)27(23,24)13-5-12-25-17-7-4-6-16-14-19(2,3)26-18(16)17/h4,6-7H,5,8-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDUCRJACOJLSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)CCCOC2=CC=CC3=C2OC(C3)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![{8-Methyl-5-oxaspiro[3.5]nonan-8-yl}methanamine](/img/structure/B2779228.png)

![(4Ar,7aR)-6-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,4,4a,5,7-hexahydropyrano[2,3-c]pyrrole-7a-carboxylic acid](/img/structure/B2779231.png)
![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[1-(hydroxymethyl)cyclopropyl]methyl}ethanediamide](/img/structure/B2779232.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2779233.png)
![N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide](/img/structure/B2779234.png)
![7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol](/img/structure/B2779241.png)
![2,4-dichloro-N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)benzenesulfonamide](/img/structure/B2779242.png)
![2-Chloro-1-[4-[(5-cyclohexyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]ethanone](/img/structure/B2779246.png)
![N-(4-fluorobenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2779247.png)
![1-[3-(Difluoromethoxy)phenyl]-2-[(1-methylpiperidin-4-yl)amino]ethan-1-ol](/img/structure/B2779248.png)

![Ethyl 7-(3-aminophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2779250.png)
![ethyl (2Z)-2-({4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoyl}imino)-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2779251.png)
